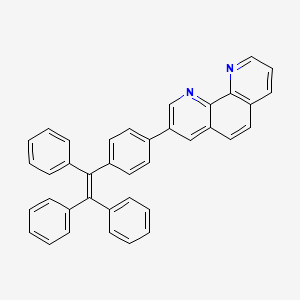

3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline is a compound that has garnered significant interest in the field of materials science and chemistry due to its unique structural and photophysical properties. This compound is a derivative of tetraphenylethene (TPE), known for its aggregation-induced emission (AIE) characteristics, making it valuable in various applications such as optoelectronics, organic light-emitting devices (OLEDs), and biological imaging .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline typically involves the reaction of 4-(1,2,2-triphenylvinyl)phenylboronic acid with 1,10-phenanthroline under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an anhydrous toluene solvent. The reaction mixture is heated to 110°C under a nitrogen atmosphere for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain the purity and yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: The phenanthroline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

Oxidation: Phenanthroline N-oxide.

Reduction: Reduced phenanthroline derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline primarily involves its AIE characteristics. In solution, the compound exhibits weak fluorescence due to intramolecular rotations that dissipate energy non-radiatively. upon aggregation, these rotations are restricted, leading to enhanced fluorescence. This property is exploited in various applications, particularly in biological imaging and optoelectronics .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetraphenylethene (TPE): The parent compound of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline, known for its AIE properties.

4-(1,2,2-Triphenylvinyl)phenyl)methanol: Another TPE derivative used in the synthesis of AIE macromolecules.

2,3-Bis(4-(phenyl(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl)fumaronitrile: A compound with similar AIE characteristics used in fluorescent nanomaterials.

Uniqueness

This compound stands out due to its combination of the phenanthroline moiety with the TPE structure, providing unique photophysical properties that are advantageous in both solid and solution states. Its ability to form stable metal complexes further enhances its versatility in various scientific and industrial applications .

Activité Biologique

3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline (CAS Number: 1486512-62-2) is a compound belonging to the class of phenanthrolines, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a phenanthroline core substituted with a triphenylvinyl group, which may contribute to its unique biological properties.

Anticancer Activity

Recent studies have indicated that phenanthroline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A notable study demonstrated that derivatives with similar structures could inhibit cancer cell proliferation by disrupting mitochondrial function and activating caspase pathways .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HeLa | 15 | Mitochondrial disruption |

| B | MCF-7 | 20 | Caspase activation |

| C | A549 | 18 | Cell cycle arrest |

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar phenanthroline derivatives have shown effectiveness against various bacterial strains. For example, compounds with related structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the triphenylvinyl moiety may enhance membrane permeability or interfere with bacterial metabolic processes .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : Similar compounds are known to intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It has been suggested that such compounds can inhibit key enzymes involved in cellular metabolism and proliferation.

Case Studies

A recent case study investigated the effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The authors concluded that the triphenylvinyl substitution significantly enhanced the cytotoxicity compared to unsubstituted phenanthrolines .

Propriétés

IUPAC Name |

3-[4-(1,2,2-triphenylethenyl)phenyl]-1,10-phenanthroline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H26N2/c1-4-11-28(12-5-1)35(29-13-6-2-7-14-29)36(30-15-8-3-9-16-30)31-20-18-27(19-21-31)34-25-33-23-22-32-17-10-24-39-37(32)38(33)40-26-34/h1-26H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDJPEALBWNQFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CN=C5C(=C4)C=CC6=C5N=CC=C6)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.